

Commercial Suppliers of Research-Grade 5-Bromo-2-mercaptobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-mercaptobenzoic acid

Cat. No.: B1280026

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of research-grade **5-Bromo-2-mercaptobenzoic acid**, its potential applications in drug discovery, and relevant experimental considerations. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound as a building block in their synthetic chemistry and medicinal chemistry programs.

Introduction to 5-Bromo-2-mercaptobenzoic Acid

5-Bromo-2-mercaptobenzoic acid (CAS No. 61954-80-1) is a versatile bifunctional organic compound featuring a carboxylic acid and a thiol group on a brominated benzene ring. This unique combination of reactive functional groups makes it a valuable starting material and intermediate in the synthesis of a wide range of complex molecules, particularly in the field of pharmaceutical research. The presence of the bromine atom offers a convenient handle for cross-coupling reactions, while the thiol and carboxylic acid moieties allow for a variety of chemical transformations, making it an attractive scaffold for the development of novel therapeutic agents.

Commercial Availability and Specifications

A number of chemical suppliers offer **5-Bromo-2-mercaptobenzoic acid** for research purposes. The quality and purity of the compound are critical for reliable and reproducible experimental outcomes. Below is a summary of commercially available research-grade **5-Bromo-2-mercaptobenzoic acid** from various suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed purity and analytical data.

Supplier	Product Number	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Anax Laboratories	Ax-12227	>98%	61954-80-1	C7H5BrO2S	233.08
BLD Pharm	61954-80-1	---	61954-80-1	C7H5BrO2S	233.08
Parchem	---	---	61954-80-1	C7H5BrO2S	233.08
AISION BIOLOGICS	---	97%	61954-80-1	C7H5BrO2S	233.08
FDC Chemical	61954-80-1	---	61954-80-1	C7H5BrO2S	233.08
P&S Chemicals	---	---	61954-80-1	C7H5BrO2S	233.08

Note: Purity and other specifications may vary by lot. It is essential to consult the supplier's documentation for the most accurate information.

Physicochemical Properties

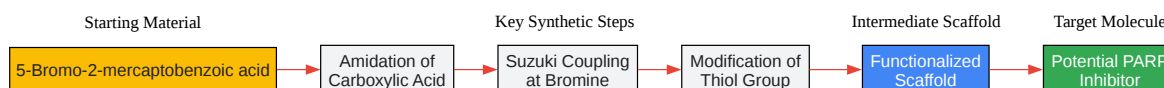
Property	Value
Molecular Formula	C7H5BrO2S
Molecular Weight	233.08 g/mol
Appearance	Typically a pale brown or off-white solid
CAS Number	61954-80-1

Applications in Drug Discovery and Medicinal Chemistry

The structural features of **5-Bromo-2-mercaptobenzoic acid** make it a promising scaffold for the synthesis of targeted therapeutics. Its application is particularly relevant in the development of inhibitors for enzymes involved in critical cellular processes, such as DNA repair and cell cycle regulation.

Potential as a Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP can lead to synthetic lethality, making PARP inhibitors a valuable class of anti-cancer drugs.[2] The core structure of many PARP inhibitors features a pharmacophore that mimics the nicotinamide portion of the NAD⁺ substrate. **5-Bromo-2-mercaptobenzoic acid** can serve as a versatile starting material for the synthesis of novel PARP inhibitors. The carboxylic acid can be converted to an amide, a common feature in PARP inhibitors, while the thiol group can be used to introduce further diversity or to modulate the compound's physicochemical properties. The bromine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki or other palladium-catalyzed cross-coupling reactions to explore the adenosine-binding pocket of the enzyme.[1]



[Click to download full resolution via product page](#)

Synthetic pathway from **5-Bromo-2-mercaptobenzoic acid** to a potential PARP inhibitor.

Targeting Other DNA Repair Pathways

Beyond PARP, other proteins in the DNA damage response (DDR) are attractive targets for cancer therapy.[3] The ability to generate diverse chemical libraries from **5-Bromo-2-**

mercaptobenzoic acid makes it a valuable tool for screening against various targets within the DDR network, including kinases and other enzymes involved in homologous recombination and non-homologous end joining.[3]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation utilizing the bromine atom of aryl bromides like **5-Bromo-2-mercaptobenzoic acid**. This protocol is provided as a general guideline and may require optimization for specific substrates and scales.

Objective: To synthesize a biaryl derivative of **5-Bromo-2-mercaptobenzoic acid** via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

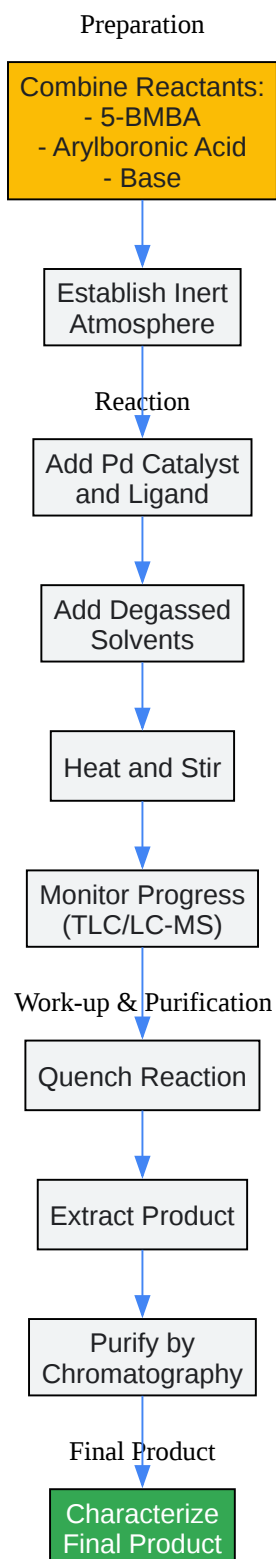
Materials:

- **5-Bromo-2-mercaptobenzoic acid**
- Arylboronic acid (1.1 - 1.5 equivalents)
- Palladium(II) acetate (Pd(OAc)₂) (e.g., 0.05 equivalents)
- Phosphine ligand (e.g., SPhos, JohnPhos) (e.g., 0.2 equivalents)
- Base (e.g., Potassium carbonate, Cesium carbonate) (2.0 - 3.0 equivalents)
- Anhydrous solvent (e.g., THF, 1,4-dioxane, toluene)
- Water (degassed)
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine **5-Bromo-2-mercaptobenzoic acid** (1.0 equivalent), the arylboronic acid, and the base.

- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
- Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst and the phosphine ligand. Add this mixture to the reaction flask under a positive pressure of inert gas.
- Solvent Addition: Add the degassed organic solvent and degassed water to the reaction flask via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (typically 40-100 °C) and stir vigorously for the required time (typically 2.5 - 24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.



[Click to download full resolution via product page](#)

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

5-Bromo-2-mercaptobenzoic acid is a readily available and highly versatile building block for medicinal chemistry and drug discovery. Its unique combination of functional groups provides multiple avenues for synthetic elaboration, making it a valuable starting point for the development of novel small molecule therapeutics, particularly in the area of oncology and DNA repair. Researchers are encouraged to consult with commercial suppliers for the highest quality research-grade material and to obtain detailed analytical data to ensure the success of their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chemotherapeutic Compounds Targeting the DNA Double-Strand Break Repair Pathways: The Good, the Bad, and the Promising [frontiersin.org]
- To cite this document: BenchChem. [Commercial Suppliers of Research-Grade 5-Bromo-2-mercaptobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280026#commercial-suppliers-of-research-grade-5-bromo-2-mercaptobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com